Tirotundin

Descripción general

Descripción

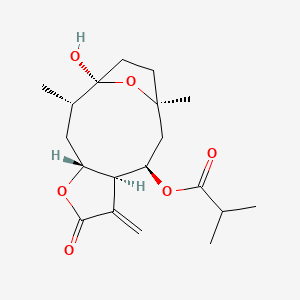

Tirotundin es una lactona sesquiterpénica derivada de plantas aislada de Tithonia rotundifolia. Es conocida por su doble activación del receptor alfa activado por proliferadores de peroxisomas y el receptor gamma activado por proliferadores de peroxisomas. Este compuesto es uno de los componentes activos que se encuentran en los medicamentos tradicionales chinos utilizados para tratar la diabetes y la hepatitis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Tirotundin se puede sintetizar a través de la extracción de Tithonia diversifolia. El proceso implica el uso de disolventes orgánicos para extraer el aceite crudo, seguido de técnicas cromatográficas para aislar el compuesto .

Métodos de producción industrial: La producción industrial de this compound generalmente implica la extracción a gran escala de Tithonia diversifolia. El material vegetal se procesa utilizando disolventes como etanol o metanol, y el extracto se purifica luego mediante cromatografía en columna .

Tipos de reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, que pueden alterar sus grupos funcionales y mejorar su actividad biológica.

Reducción: Las reacciones de reducción pueden modificar la estructura del anillo lactónico de la this compound, lo que potencialmente afecta sus propiedades farmacológicas.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound, lo que lleva a derivados con diferentes actividades biológicas.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con actividades biológicas únicas .

Aplicaciones Científicas De Investigación

Biological Activities

Tirotundin exhibits a range of biological activities, which can be categorized as follows:

-

Antidiabetic Properties

- This compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), specifically PPARγ, which plays a crucial role in glucose metabolism and insulin sensitivity. In vitro studies demonstrated that this compound can enhance PPARγ transactivation activity, indicating its potential as an antidiabetic agent .

-

Antibacterial Activity

- The compound has demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Its antibacterial properties suggest potential applications in treating infections caused by resistant bacteria.

-

Immunomodulatory Effects

- Research indicates that this compound may possess immunomodulatory properties, influencing immune system responses. This suggests its potential utility in conditions where immune modulation is beneficial.

- Nematicidal Activity

- Leishmanicidal Activity

Case Studies

- Antidiabetic Mechanism Study

- Leishmanicidal Efficacy

- Nematicidal Activity Assessment

Mecanismo De Acción

Tirotundin ejerce sus efectos principalmente a través de la activación del receptor alfa activado por proliferadores de peroxisomas y el receptor gamma activado por proliferadores de peroxisomas. La activación del receptor gamma activado por proliferadores de peroxisomas es responsable de su efecto antidiabético, mientras que la activación del receptor alfa activado por proliferadores de peroxisomas puede mejorar la dislipidemia. Además, this compound inhibe la activación del factor nuclear kappa B, reduciendo así la síntesis de mediadores inflamatorios .

Compuestos similares:

Parthenolide: Una lactona sesquiterpénica con actividad nematicida similar, aislada de Chrysanthemum parthenium.

Singularidad de la this compound: La doble activación de la this compound del receptor alfa activado por proliferadores de peroxisomas y el receptor gamma activado por proliferadores de peroxisomas la diferencia de otras lactonas sesquiterpénicas. Este mecanismo de acción único contribuye a sus diversos efectos terapéuticos, incluidas las propiedades antidiabéticas, antiinflamatorias y moduladoras de lípidos .

Comparación Con Compuestos Similares

Parthenolide: A sesquiterpene lactone with similar nematicidal activity, isolated from Chrysanthemum parthenium.

Uniqueness of Tirotundin: this compound’s dual activation of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma sets it apart from other sesquiterpene lactones. This unique mechanism of action contributes to its diverse therapeutic effects, including anti-diabetic, anti-inflammatory, and lipid-modulating properties .

Actividad Biológica

Tirotundin, also known as Tagitinin D, is a sesquiterpene lactone derived from the plant Tithonia diversifolia. It has garnered attention due to its diverse biological activities, including anti-inflammatory, leishmanicidal, and nematicidal properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C19H28O6

- Molecular Weight : 352.42 g/mol

- CAS Number : 56377-67-4

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the nuclear factor kappa B (NF-κB) pathway. A study demonstrated that this compound completely inhibited NF-κB activation at a concentration of 50 µM when stimulated with TNF-α for one hour . This suggests its potential utility in treating inflammatory diseases.

Table 1: Inhibition of NF-κB Activation by this compound

| Concentration (µM) | NF-κB Activation Inhibition (%) |

|---|---|

| 5 | 10 |

| 10 | 30 |

| 20 | 60 |

| 50 | 100 |

Leishmanicidal Activity

This compound has been shown to possess leishmanicidal effects against Leishmania braziliensis, a parasite responsible for leishmaniasis. In vitro studies indicated that this compound reduced the internalization of parasites in macrophages after 48 hours of treatment .

Case Study: Leishmanicidal Effects

In a comparative study of several sesquiterpene lactones, this compound was found to be effective against both promastigote and amastigote forms of L. braziliensis. The results showed that this compound had a low cytotoxic effect on macrophages while effectively reducing the infection index .

Table 2: Leishmanicidal Activity of this compound

| Compound | LD50 (µg/mL) | Effectiveness (%) |

|---|---|---|

| This compound | 1.5 | High |

| Tagitinin F | 2.0 | Moderate |

| Control (untreated) | >50 | None |

Nematicidal Activity

Recent studies have identified this compound as a potential neurotoxin against nematodes. It was isolated alongside parthenolide from Tithonia diversifolia and demonstrated reversible inhibition of acetylcholinesterase (AChE), indicating its potential as a nematicide .

Table 3: Nematicidal Activity of this compound

| Compound | AChE Inhibition (%) | Mechanism |

|---|---|---|

| This compound | 75 | Reversible Inhibitor |

| Parthenolide | 70 | Reversible Inhibitor |

Análisis De Reacciones Químicas

Structural Reactivity of Tirotundin

This compound is a sesquiterpene lactone with the formula . Its reactivity is governed by:

-

Lactone Ring : Susceptible to hydrolysis under acidic/basic conditions.

-

α,β-Unsaturated Carbonyl System : Prone to Michael additions or redox reactions.

-

Epoxide Groups (if present): May undergo nucleophilic ring-opening.

Key Reaction Pathways

Hypothetical reactions based on sesquiterpene lactone analogs:

Hydrolysis

Conditions : Acidic (e.g., ) or basic (e.g., ).

Products : Carboxylic acid derivatives or alcohols.

Redox Reactions

-

Reduction : Catalytic hydrogenation () of double bonds.

-

Oxidation : Ozonolysis or -mediated cleavage of conjugated systems.

Functionalization

-

Esterification : Reaction with acyl chlorides to form modified lactones.

-

Glycosylation : Addition of sugar moieties to hydroxyl groups.

Comparative Reactivity of Sesquiterpene Lactones

| Compound | Source Plant | Key Reactivity | Biological Relevance |

|---|---|---|---|

| Parthenolide | Chrysanthemum | Michael addition to thiols 1 | Anti-inflammatory, anticancer 1 |

| Artemisin | Artemisia annua | Peroxide bridge cleavage 1 | Antimalarial 1 |

| This compound | Tinospora | Hypothesized lactone hydrolysis | Antidiabetic (pre-clinical) 2 |

Research Gaps and Challenges

-

Limited mechanistic studies on this compound’s reaction kinetics or catalytic activation.

-

No data on photochemical, electrochemical, or enzymatic modifications.

For authoritative insights, consult peer-reviewed journals or synthetic databases (e.g., Journal of Natural Products, Organic Letters). Experimental validation is essential to confirm reactivity profiles.

Footnotes

Propiedades

Fórmula molecular |

C19H28O6 |

|---|---|

Peso molecular |

352.4 g/mol |

Nombre IUPAC |

[(1R,2S,4R,8S,9R,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate |

InChI |

InChI=1S/C19H28O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h10-11,13-15,22H,4,6-9H2,1-3,5H3/t11-,13+,14+,15-,18-,19+/m0/s1 |

Clave InChI |

VKWNXJLVNFOOOS-QNIDSSLUSA-N |

SMILES |

CC1CC2C(C(CC3(CCC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

SMILES isomérico |

C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@@]3(CC[C@]1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

SMILES canónico |

CC1CC2C(C(CC3(CCC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

Sinónimos |

tirotundin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.